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molecular formula C15H11ClN2O2 B8541658 5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one CAS No. 83768-40-5

5-Chloro-1-{[(naphthalen-2-yl)oxy]methyl}pyrimidin-2(1H)-one

Cat. No. B8541658
M. Wt: 286.71 g/mol
InChI Key: RRZQGDWVJUZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04705791

Procedure details

5-Chloropyrimidine-2-one hydrochloride (5 mmol) and triethylamine were stirred together in CH2Cl2 (30 ml). When all the solid had dissolved there was added a solution of 2-chloromethoxynaphthalene [see Preparation 13] (5 mmol) in CH2Cl2 (10 ml) with stirring at room temperature for 5 minutes. The mixture was stirred at room temperature for 24 hours before the solvent was distilled off. The residue was triturated with water, extracted into CHCl3, dried (MgSO4) and evaporated to give a mixture of the title compound and the O-alkylated isomer in the ratio 4:1. Yield 1.27g (86%). The O-isomer was removed from the product by extraction with ether followed by recrystallization of the N-isomer from acetone m.p. 168° C. 1H NMR (CDCl3 δ): 5.85 (s, CH2), 7.10-8.1 (m, 8H. Ar+ H-4), 8.48 (H-6, d7 =4Hz) IR (KBr, cm -1): 1675 (CO).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[N:5][C:6](=[O:9])[NH:7][CH:8]=1.C(N(CC)CC)C.Cl[CH2:18][O:19][C:20]1[CH:29]=[CH:28][C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=1>C(Cl)Cl>[CH:21]1[C:22]2[C:27](=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:28]=[CH:29][C:20]=1[O:19][CH2:18][N:5]1[CH:4]=[C:3]([Cl:2])[CH:8]=[N:7][C:6]1=[O:9] |f:0.1|

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
Cl.ClC=1C=NC(NC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mmol
Type
reactant
Smiles
ClCOC1=CC2=CC=CC=C2C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
When all the solid had dissolved there
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 24 hours before the solvent
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water
EXTRACTION
Type
EXTRACTION
Details
extracted into CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OCN1C(N=CC(=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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